molecular formula C7H6BrNS B1334085 3-Bromothiobenzamide CAS No. 2227-62-5

3-Bromothiobenzamide

Cat. No.: B1334085
CAS No.: 2227-62-5
M. Wt: 216.1 g/mol
InChI Key: YCFFEUUASMKLDX-UHFFFAOYSA-N
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Description

3-Bromothiobenzamide: is an organic compound with the molecular formula C7H6BrNS. It is a derivative of benzamide where the hydrogen atom at the third position of the benzene ring is replaced by a bromine atom, and the carbonyl oxygen is replaced by a sulfur atom. This compound is known for its applications in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromothiobenzamide can be synthesized through the bromination of thiobenzamide. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the third position of the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Bromothiobenzamide can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiobenzamide using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted thiobenzamides. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ether as solvent.

    Substitution: Amines, thiols, alkoxides, polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiobenzamide.

    Substitution: Substituted thiobenzamides.

Scientific Research Applications

3-Bromothiobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromothiobenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Thiobenzamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    3-Chlorothiobenzamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    3-Iodothiobenzamide: Contains an iodine atom, which can influence its reactivity and applications.

Uniqueness of 3-Bromothiobenzamide: The presence of the bromine atom at the third position of the benzene ring in this compound imparts unique reactivity and properties compared to its analogs. This makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

3-bromobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNS/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFFEUUASMKLDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176814
Record name Benzenecarbothioamide, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227-62-5
Record name Benzenecarbothioamide, 3-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002227625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenecarbothioamide, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromothiobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is conformational polymorphism, and how does it manifest in N-(4'-methoxyphenyl)-3-bromothiobenzamide?

A1: Conformational polymorphism refers to the ability of a molecule to exist in different crystal structures, called polymorphs, due to variations in the conformation of the molecule itself. These conformational differences can arise from rotations around single bonds.

Q2: How do the different crystal structures of N-(4'-methoxyphenyl)-3-bromothiobenzamide polymorphs influence their relative stability?

A2: While computational studies indicated that the alpha form, with its specific molecular conformation, might be energetically preferred in isolation, experimental evidence suggests that the beta polymorph exhibits the highest stability at room temperature []. This apparent contradiction highlights the importance of intermolecular interactions within the crystal lattice. The planar structure of the beta polymorph, despite being less favorable in isolation, allows for stronger intermolecular interactions, leading to more efficient packing and enhanced stability in the crystalline state [].

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